molecular formula C24H24FN3O3S B2951283 N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-24-9

N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2951283
CAS No.: 900003-24-9
M. Wt: 453.53
InChI Key: MTGYAERHKQWULZ-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a 3-methylbutyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 5-fluoro-2-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-14(2)10-11-28-23(30)22-21(17-6-4-5-7-19(17)31-22)27-24(28)32-13-20(29)26-18-12-16(25)9-8-15(18)3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGYAERHKQWULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic processes. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a series of chemical reactions involving various intermediates. The structural complexity includes a fluorinated phenyl group and a benzofuro-pyrimidine moiety. The synthesis typically involves the following steps:

  • Formation of Intermediates : The synthesis begins with the preparation of key intermediates that include fluorinated aromatic compounds.
  • Coupling Reactions : These intermediates are then coupled through nucleophilic substitutions to form the final product.
  • Purification : The final compound is purified using techniques such as silica gel chromatography.

The biological activity of this compound can be attributed to several mechanisms:

  • CYP Enzyme Modulation : Similar compounds have been shown to induce cytochrome P450 enzymes (CYP), which play a crucial role in drug metabolism and activation. For instance, fluorinated compounds can enhance CYP1A1 expression in sensitive cancer cells, leading to increased metabolic activation and potential cytotoxicity against tumors .
  • DNA Interaction : There is evidence suggesting that the compound may form DNA adducts through reactive metabolites, which can lead to antiproliferative effects in cancer cells. This mechanism is essential for its potential use as a chemotherapeutic agent .

Antiproliferative Activity

The antiproliferative effects of N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been evaluated in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
L1210 (mouse leukemia)0.5DNA adduct formation
MCF-7 (breast cancer)0.8CYP enzyme induction
A549 (lung cancer)1.0Reactive metabolite formation

These results indicate that the compound exhibits potent inhibition of cell proliferation across multiple cancer types.

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide demonstrated significant cytotoxicity at low micromolar concentrations. The study highlighted the role of metabolic activation via CYP enzymes in enhancing the compound's efficacy against resistant cancer phenotypes.
  • Leukemia Model : Another investigation using L1210 cells showed that treatment with the compound led to a marked decrease in cell viability, attributed to its ability to form covalent bonds with cellular macromolecules and disrupt normal cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Substituents (Position) Key Structural Variations
Target Compound Benzofuro[3,2-d]pyrimidin-4-one - 3-(3-methylbutyl)
- 2-sulfanylacetamide-N-(5-fluoro-2-methylphenyl)
Reference standard for comparison.
N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidin-4-one - 3-(4-methylbenzyl)
- 2-sulfanylacetamide-N-(3,5-dimethylphenyl)
- Benzyl vs. butyl : Increased aromaticity; reduced flexibility.
- 3,5-dimethylphenyl : Enhanced steric hindrance.
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one - 3-allyl
- 5-(5-methylfuran-2-yl)
- 2-sulfanylacetamide-N-(2-methylphenyl)
- Thieno vs. benzofuro core : Reduced π-π stacking potential; sulfur enhances polarity.
- Allyl group : Increased reactivity.
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin-4-one - 3-(4-methoxyphenyl)
- Hexahydro core
- 2-sulfanylacetamide-N-(2-ethylphenyl)
- Benzothieno core : Enhanced planarity.
- Methoxy group : Improved solubility via H-bonding.

Bioactivity and Pharmacological Profiling

  • Clustering by Bioactivity Profiles : Compounds with benzofuropyrimidine cores (e.g., ) cluster into groups with kinase or protease inhibition, attributed to their planar aromatic cores and sulfanyl acetamide moieties .
  • Thienopyrimidine Derivatives: The thieno analog () exhibits higher cytotoxicity in preliminary screens, likely due to sulfur-mediated redox interactions .
  • Role of Fluorine : The 5-fluoro substituent in the target compound may enhance binding to hydrophobic pockets in target proteins, as seen in fluorinated kinase inhibitors .

Physicochemical Properties

  • Lipophilicity : The 3-methylbutyl chain (logP ≈ 3.8 predicted) increases lipophilicity compared to the 4-methylbenzyl analog (logP ≈ 4.2) .
  • Solubility: The benzofuro core reduces aqueous solubility (<10 μM) relative to thieno derivatives (>50 μM) due to reduced polarity .

Computational and Predictive Insights

  • Similarity Metrics : Tanimoto coefficients (Morgan fingerprints) indicate >70% similarity between the target compound and ’s analog, suggesting overlapping target profiles .
  • Hit Dexter 2.0 Predictions : The target compound is classified as "dark chemical matter" with low promiscuity risk, implying high specificity .

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